

# An In-depth Technical Guide to the Spectroscopic Data of 2-(Dimethylaminomethylene)cyclohexanone

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## Compound of Interest

Compound Name:	2-(Dimethylaminomethylene)cyclohexanone
Cat. No.:	B105627

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Dimethylaminomethylene)cyclohexanone**, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes relevant data from its saturated analogue, 2-(Dimethylaminomethyl)cyclohexanone, and a closely related cyclopentanone derivative to provide valuable comparative insights.

## Synthesis and Structure

**2-(Dimethylaminomethylene)cyclohexanone** is an enaminone, a class of compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif makes them versatile synthons in heterocyclic chemistry.

The most common and direct route to synthesizing **2-(Dimethylaminomethylene)cyclohexanone** is the condensation reaction between cyclohexanone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds by nucleophilic attack of the enol or enolate of

cyclohexanone on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

A detailed experimental protocol for a closely related synthesis of 2-dimethylaminomethylene-4-acetamidocyclohexanone has been reported, which can be adapted for the synthesis of the title compound by substituting 4-acetamidocyclohexanone with cyclohexanone.[\[1\]](#)

## Spectroscopic Data

Direct experimental spectroscopic data for **2-(Dimethylaminomethylene)cyclohexanone** is not readily available in the searched resources. Therefore, this section presents data for the closely related and more extensively characterized saturated analogue, 2-(Dimethylaminomethyl)cyclohexanone, to serve as a reference point. Additionally, predicted and analogous data for the target molecule are discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The proton NMR spectrum of the hydrochloride salt of the saturated analogue provides characteristic signals for the cyclohexanone ring protons and the dimethylaminomethyl substituent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
1.35	m	1	Cyclohexyl-H
1.54	m	1	Cyclohexyl-H
1.73	m	1	Cyclohexyl-H
1.82	m	1	Cyclohexyl-H
2.05	m	1	Cyclohexyl-H
2.37	m	2	6-H
2.41	m	1	Cyclohexyl-H
2.67	d	3	NH-CH <sub>3</sub>
2.74	m	1	Cyclohexyl-H
2.77	d	3	NH-CH <sub>3</sub>
3.09	m	1	7-H
3.57	1	7-H	
11.88	m	1	NH

Data obtained from the  $^1\text{H}$  NMR spectrum of the pure product (500 MHz,  $\text{CDCl}_3$ ) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[\[2\]](#)

For **2-(Dimethylaminomethylene)cyclohexanone**, one would expect to see a singlet for the vinyl proton (=CH-N) in the region of 6.5-7.5 ppm. The two methyl groups on the nitrogen may appear as two distinct singlets due to hindered rotation around the C-N bond, a common feature in enaminones.

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The carbon NMR spectrum of the hydrochloride salt of the saturated analogue shows the expected resonances for the carbonyl carbon, the cyclohexyl ring carbons, and the substituent carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
209.58	C-1 (C=O)
56.80	C-7 (CH <sub>2</sub> )
46.69	C-2 (CH)
44.99	C-6 (CH <sub>2</sub> )
42.26	CH <sub>3</sub>
41.75	CH <sub>3</sub>
33.88	C-4 (CH <sub>2</sub> )
27.70	C-3 (CH <sub>2</sub> )
24.70	C-5 (CH <sub>2</sub> )

Data obtained from the  $^{13}\text{C}$  NMR spectrum of the pure product (125 MHz,  $\text{CDCl}_3$ ) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[\[2\]](#)

For **2-(Dimethylaminomethylene)cyclohexanone**, significant differences would be observed. The carbonyl carbon (C=O) would likely shift to a slightly lower field (around 195-205 ppm). The two olefinic carbons of the enaminone system would appear in the vinyl region of the spectrum, with the carbon adjacent to the nitrogen appearing at a lower field than the carbon adjacent to the carbonyl group.

## Infrared (IR) Spectroscopy

### 2.2.1. IR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone

The IR spectrum of the saturated analogue is characterized by the strong absorption of the ketone carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Assignment
2932	C-H valence, alkane
2858	C-H valence, alkane
1698	C=O valence, ketone

Data obtained from the IR spectrum of the pure product (film) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[\[2\]](#)

For **2-(Dimethylaminomethylene)cyclohexanone**, the IR spectrum would be expected to show a strong absorption for the conjugated ketone carbonyl (C=O) at a lower frequency, typically in the range of 1640-1660 cm<sup>-1</sup>. A strong band corresponding to the C=C double bond of the enaminone system would also be expected in the region of 1600-1620 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

### 2.3.1. Mass Spectrometry of 2-((Dimethylamino)methyl)cyclohexanone

The mass spectrum of the saturated analogue provides information about its molecular weight and fragmentation pattern.

m/z	Interpretation
155	Molecular Ion [M] <sup>+</sup>

Data available from PubChem CID 85838.[\[3\]](#) The NIST WebBook also provides the mass spectrum for this compound.[\[4\]](#)

For **2-(Dimethylaminomethylene)cyclohexanone**, the molecular ion peak would be expected at m/z 153, corresponding to the molecular formula C<sub>9</sub>H<sub>15</sub>NO. The fragmentation pattern would likely involve the loss of the dimethylamino group and other characteristic cleavages of the cyclohexanone ring.

## Experimental Protocols

# Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Saturated Analogue)

This procedure describes the synthesis of the saturated analogue via the Mannich reaction.[\[2\]](#)

## Materials:

- Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)
- Paraformaldehyde (3.60 g, 120 mmol)
- Dimethylammonium chloride (8.16 g, 100 mmol)
- Concentrated Hydrochloric acid (0.4 mL)
- Ethanol
- Acetone

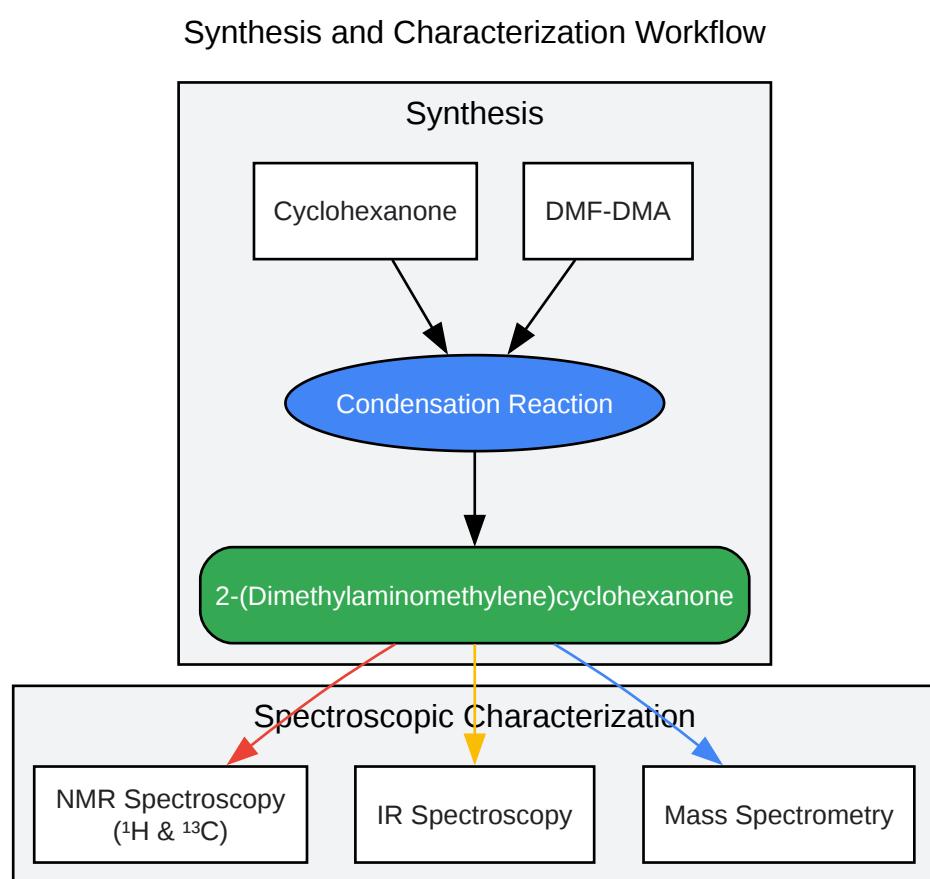
## Procedure:

- In a 100 mL round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.
- Add 0.4 mL of concentrated hydrochloric acid to the mixture.
- Heat the mixture under reflux with stirring for 4 hours.
- Filter the hot solution into a round bottom flask and evaporate the solvent using a rotary evaporator.
- Dissolve the residue in 20 mL of ethanol with heating.
- At room temperature, add 70 mL of acetone to the solution.
- For complete crystallization, store the solution overnight in a freezer.

- Collect the crystallized crude product by suction filtration using a Buechner funnel and dry it in a desiccator over silica gel.
- For further purification, recrystallize the crude product from a mixture of ethanol and acetone.

## Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(Dimethylaminomethylene)cyclohexanone**, based on the synthesis of related compounds.



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Caption: Synthesis and characterization workflow.

Disclaimer: The spectroscopic data presented for **2-(Dimethylaminomethyl)cyclohexanone** is intended for comparative purposes. Researchers should verify the data for **2-(Dimethylaminomethylene)cyclohexanone** through their own experimental analysis.

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